molecular formula C8H10ClN B13044500 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile

2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile

Cat. No.: B13044500
M. Wt: 155.62 g/mol
InChI Key: IQGIYRNDJOWRBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclohex-1-ene-1-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R) to form corresponding substituted products.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chlorine atom and the nitrile group, which can participate in various chemical reactions. These functional groups enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-5-methylcyclohexene-1-carbonitrile

InChI

InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h6H,2-4H2,1H3

InChI Key

IQGIYRNDJOWRBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)C#N)Cl

Origin of Product

United States

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